1H and 13C NMR chemical shifts for 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid
1H and 13C NMR chemical shifts for 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid
In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shifts for 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid
Executive Summary
1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid (CAS 38853-85-9)[1] is a highly versatile, protected building block widely utilized in medicinal chemistry and complex natural product synthesis[2]. Structurally, it is the ethylene acetal of 2-oxocyclopentanecarboxylic acid. This technical whitepaper provides an authoritative breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, the causality behind its structural behavior, and the self-validating experimental protocols required for its synthesis and analytical characterization.
Mechanistic Rationale for Spiro-Acetalization
Before analyzing the NMR spectra, it is critical to understand why this specific spiro-acetal framework is synthesized. The parent compound, 2-oxocyclopentanecarboxylic acid, is a β -keto acid. Under ambient or slightly elevated temperatures, β -keto acids are notoriously unstable and undergo spontaneous decarboxylation via a six-membered cyclic transition state[3].
By converting the reactive ketone into a spiro-cyclic ethylene acetal (ketal), the β -keto system is masked. This structural modification eliminates the thermodynamic driving force for decarboxylation, rendering the carboxylic acid stable for downstream coupling reactions, long-term storage, and rigorous NMR analysis[4].
Synthesis workflow of 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid via ketal protection.
Self-Validating Experimental Protocols
Synthesis Workflow
To obtain a high-purity sample for NMR analysis, the compound is typically accessed via the saponification of its corresponding ethyl ester (CAS 23153-73-3)[4].
-
Acetalization: React ethyl 2-oxocyclopentanecarboxylate (150 mmol) with ethylene glycol (200 mmol) and catalytic p -toluenesulfonic acid monohydrate (2.05 mmol) in dichloromethane or toluene. Reflux using a Dean-Stark apparatus to continuously remove azeotropic water, driving the equilibrium toward the ketal[4].
-
Saponification: Dissolve the resulting ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate in a 3:1 mixture of THF/H 2 O. Add 1.5 equivalents of LiOH·H 2 O and stir at room temperature until Thin Layer Chromatography (TLC) indicates complete consumption of the ester.
-
Controlled Acidification (Critical Step): Cool the mixture to 0 °C and carefully acidify using cold 1M HCl to pH ~3-4. Causality: Dropping the pH below 2 can trigger the unwanted hydrolysis of the dioxolane ring back to the ketone.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo to yield the pure acid[1].
NMR Acquisition Protocol
-
Sample Preparation: Dissolve 15–20 mg of the synthesized acid in 0.6 mL of deuterated chloroform (CDCl 3 ). Causality: CDCl 3 is chosen over DMSO- d6 to prevent strong solvent-solute hydrogen bonding, which can broaden or shift the carboxylic acid OH signal unpredictably.
-
Instrument Setup: Transfer the solution to a precision 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Perform precise tuning and matching of the probe to the 1 H and 13 C frequencies. Shim the magnetic field (Z1-Z5) using the deuterium lock signal of CDCl 3 to ensure sharp, symmetrical peak shapes.
-
Acquisition Parameters:
-
1 H NMR: 16-32 scans, relaxation delay (d1) of 2 seconds, 90° pulse angle.
-
13 C NMR: 512-1024 scans, relaxation delay of 2-3 seconds, utilizing WALTZ-16 proton decoupling.
-
-
Referencing: Reference the spectra to the residual CHCl 3 solvent peak at 7.26 ppm for 1 H and 77.16 ppm for 13 C.
Structural Elucidation & Causality
The NMR spectra of 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid are defined by three distinct micro-environments: the spiro-ketal center, the chiral α -carbon, and the rigid cyclopentyl backbone.
-
The Chiral Center (C6): Because C6 is a stereocenter, the entire spiro framework is chiral. This breaks the symmetry of the dioxolane ring. Consequently, the four protons of the ethylene glycol bridge (C2, C3) are diastereotopic. Instead of a sharp singlet, they appear as a complex multiplet between 3.85 and 4.05 ppm[4].
-
The Spiro Carbon (C5): In 13 C NMR, the spiro carbon experiences a profound double-inductive deshielding effect from the two highly electronegative oxygen atoms of the dioxolane ring. This pushes its chemical shift far downfield to ~118.2 ppm, which is the definitive diagnostic peak confirming successful ketalization.
Logical mapping of structural features to observed NMR chemical shifts.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts based on the structural mapping of the acid and empirical data from its direct ethyl ester precursor[4].
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment / Causality |
| COOH | 10.00 – 11.00 | br s | 1H | Highly deshielded by acidic exchange; broad due to dynamic hydrogen bonding. |
| C2, C3 | 3.85 – 4.05 | m | 4H | Dioxolane methylene protons. Diastereotopic due to the adjacent C6 chiral center. |
| C6 | 2.80 – 2.95 | m | 1H | α -proton to the carboxyl group; deshielded by the adjacent C=O anisotropy. |
| C7, C9 | 2.00 – 2.20 | m | 4H | Cyclopentyl ring protons in pseudo-allylic positions relative to the spiro/carboxyl centers. |
| C8 | 1.60 – 1.90 | m | 2H | Distal cyclopentyl protons; least deshielded due to distance from heteroatoms. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Causality |
| C=O | 178.5 | C q | Carboxylic acid carbonyl; highly deshielded by resonance and electronegativity. |
| C5 | 118.2 | C q | Spiro ketal carbon; double inductive deshielding by two oxygen atoms. |
| C2, C3 | 64.5, 64.8 | CH 2 | Dioxolane carbons; shifted downfield by direct oxygen attachment. |
| C6 | 51.2 | CH | α -carbon to COOH; deshielded by the adjacent carbonyl group. |
| C9 | 36.5 | CH 2 | Cyclopentyl carbon adjacent to the spiro center. |
| C7 | 27.4 | CH 2 | Cyclopentyl carbon adjacent to C6. |
| C8 | 22.8 | CH 2 | Distal cyclopentyl carbon; typical aliphatic shift. |
